molecular formula C13H17BrClNO2 B3116766 (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl CAS No. 2197044-65-6

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl

Cat. No.: B3116766
CAS No.: 2197044-65-6
M. Wt: 334.63
InChI Key: PPXIGFPGRYSDGJ-IYJPBCIQSA-N
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Description

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride is a chemical compound that belongs to the class of pipecolinic acid derivatives It is characterized by the presence of a bromobenzyl group attached to the pipecolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride typically involves the following steps:

    Coupling Reaction: The brominated benzyl group is then coupled with L-pipecolinic acid. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride may involve large-scale bromination and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, oxidized pipecolinic acid derivatives, and coupled products with various functional groups.

Scientific Research Applications

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a bromobenzyl group and a pipecolinic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

(2S,5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXIGFPGRYSDGJ-IYJPBCIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Reactant of Route 2
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Reactant of Route 3
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Reactant of Route 4
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Reactant of Route 5
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl
Reactant of Route 6
(5R)-5-(4-Bromo-benzyl)-L-pipecolinic acid hcl

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